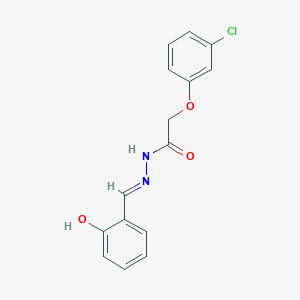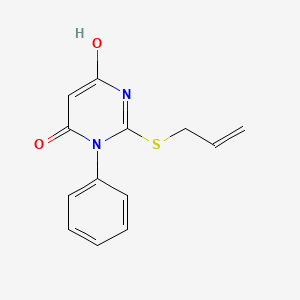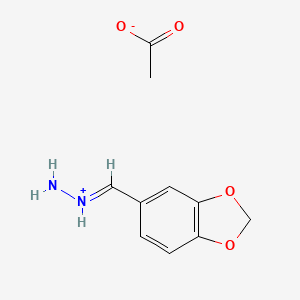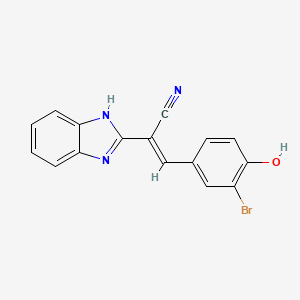![molecular formula C20H17ClN2O3S B5972791 N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as MK-2206, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. In
Mécanisme D'action
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a selective inhibitor of AKT, which is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. AKT plays a critical role in cell survival and proliferation by regulating a variety of downstream targets, including mTOR, FOXO, and GSK3. Inhibition of AKT leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is defective in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of AKT. In addition, N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is that it is a selective inhibitor of AKT, which reduces the risk of off-target effects. It has also been shown to be effective in preclinical models of a variety of different cancers. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some settings.
Orientations Futures
There are several future directions for the development of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One area of focus is the development of more potent and selective AKT inhibitors that can overcome the limitations of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. Another direction is the development of combination therapies that target multiple signaling pathways to enhance the efficacy of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide in different types of cancer and in combination with other therapies.
Méthodes De Synthèse
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to produce 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-methylphenylamine to form 4-chloro-N-(4-methylphenyl)benzamide. The final step involves the reaction of the intermediate compound with p-toluenesulfonyl chloride to produce N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been extensively studied in preclinical models of cancer, including breast, prostate, and ovarian cancers. It has been shown to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of AKT leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy. N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-5-9-18(10-6-14)23-27(25,26)19-4-2-3-15(13-19)20(24)22-17-11-7-16(21)8-12-17/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYVOFGAMVMIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)



![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)

![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)
![5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5972769.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)
![2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B5972801.png)
